molecular formula C15H20N4O B7511762 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

Cat. No. B7511762
M. Wt: 272.35 g/mol
InChI Key: YNZZVLRZQAVBFO-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea, also known as DMPU, is a widely used reagent in organic chemistry. It was first synthesized in the 1970s as a solvent for peptide synthesis and has since been used in a variety of chemical reactions due to its unique properties.

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been used in a variety of scientific research applications. It is commonly used as a solvent in peptide synthesis due to its ability to dissolve a wide range of amino acids and peptides. 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has also been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyrimidines, and pyridines. Additionally, 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea has been used in the preparation of organometallic compounds and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is not fully understood, but it is believed to act as a hydrogen bond acceptor due to the presence of the urea functional group. This property allows 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea to form strong hydrogen bonds with a variety of compounds, making it an effective solvent and catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is its ability to dissolve a wide range of compounds, making it a versatile solvent in a variety of chemical reactions. Additionally, 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is relatively non-toxic and does not have any significant adverse effects on human health. However, one limitation of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is its high cost compared to other solvents such as dimethylformamide or dimethyl sulfoxide.

Future Directions

There are several future directions for the use of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea in scientific research. One potential application is in the synthesis of new heterocyclic compounds for use in pharmaceuticals and other industries. Additionally, 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea could be used as a solvent in the development of new catalytic systems for chemical reactions. Finally, further research could be conducted to better understand the mechanism of action of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea and its potential applications in various fields of chemistry.
In conclusion, 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea is a versatile reagent that has a wide range of applications in scientific research. Its unique properties as a solvent and catalyst make it a valuable tool in the synthesis of a variety of compounds. While there are limitations to its use, the potential future directions for 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea are promising and warrant further research.

Synthesis Methods

The synthesis of 3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea involves the reaction of 2,4-dimethylphenyl isocyanate with 1-methyl-4-(pyrazol-4-yl)methylamine. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as tetrahydrofuran or acetonitrile. The resulting product is a white crystalline solid that is soluble in a variety of organic solvents.

properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11-5-6-14(12(2)7-11)17-15(20)18(3)9-13-8-16-19(4)10-13/h5-8,10H,9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZZVLRZQAVBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)CC2=CN(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea

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